molecular formula C10H7ClN2O3 B1360828 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde CAS No. 885522-30-5

6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde

Cat. No.: B1360828
CAS No.: 885522-30-5
M. Wt: 238.63 g/mol
InChI Key: KSMQNCMPFXLFFV-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro group at the 6th position, a formyl group at the 3rd position, and a carboxylate ester at the 4th position. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the indazole core. The formyl and carboxylate groups are introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-3-hydroxy-2H-indazole-4-carboxylate
  • Methyl 6-chloro-3-methyl-2H-indazole-4-carboxylate
  • Methyl 6-chloro-3-amino-2H-indazole-4-carboxylate

Uniqueness

Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate is unique due to the presence of the formyl group at the 3rd position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and exploration of new chemical space .

Biological Activity

6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde is a member of the indazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research. The unique structural features of this compound, including the chloro and methoxycarbonyl groups, contribute to its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8ClN2O3
  • Molecular Weight : 238.63 g/mol
  • CAS Number : 885522-30-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various biological effects:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, disrupting their normal function.
  • Receptor Modulation : It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.
  • DNA Interaction : Preliminary studies suggest potential binding to DNA, which could induce apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indazole derivatives, including this compound. The following table summarizes key findings from recent research:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa15Induction of apoptosis via caspase activation
Study BMCF-720Inhibition of cell proliferation and migration
Study CA54910Disruption of DNA synthesis

These studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research findings are summarized below:

Pathogen TestedMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLStrong
Candida albicans64 µg/mLWeak

The compound exhibits varying degrees of effectiveness against bacterial and fungal pathogens, indicating its potential utility in treating infections.

Case Studies

  • Case Study on Anticancer Effects :
    A recent clinical trial investigated the efficacy of a formulation containing this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects.
  • Case Study on Antimicrobial Properties :
    An in vivo study assessed the effectiveness of this compound against MRSA infections in mice. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential as an alternative treatment for resistant infections.

Properties

IUPAC Name

methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMQNCMPFXLFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646385
Record name Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-30-5
Record name Methyl 6-chloro-3-formyl-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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